

A Comparative Guide to the Bioactivity of 1-Caffeoylquinic Acid and Its Isomers

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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

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This guide provides an objective comparison of the biological activities of **1-caffeoylquinic acid** (1-CQA) and its isomers, including 3-caffeoylquinic acid (3-CQA, chlorogenic acid), 4-caffeoylquinic acid (4-CQA), 5-caffeoylquinic acid (5-CQA), and various dicaffeoylquinic acid (diCQA) isomers. The information presented herein is supported by experimental data from scientific literature, offering insights into their therapeutic potential.

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found in a variety of plants and are known for their diverse health benefits, primarily attributed to their antioxidant and anti-inflammatory properties.^[1] These compounds exist as various isomers depending on the position and number of caffeoyl groups attached to the quinic acid core, which can influence their biological efficacy.^{[2][3]}

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of 1-CQA and its isomers. It is important to note that direct comparative data for 1-CQA is limited in the available literature, with most studies focusing on the more common 3-, 4-, and 5-CQA isomers and diCQA derivatives.

Antioxidant Activity

The antioxidant capacity of CQA isomers is a key contributor to their overall bioactivity. Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of more hydroxyl groups available for radical scavenging.[2][3] Among the monocaffeoylquinic acid isomers, the position of the caffeoyl group appears to have a minimal impact on their antioxidant potential, with 3-CQA, 4-CQA, and 5-CQA demonstrating similar activities.[2]

Isomer	Assay	IC50 / EC50 / Value	Reference
3-CQA	DPPH	Similar to 4-CQA and 5-CQA	[2]
4-CQA	DPPH	Similar to 3-CQA and 5-CQA	[2]
5-CQA	DPPH	Similar to 3-CQA and 4-CQA	[2]
3,5-diCQA	DPPH	4.26 µg/mL	[4]
4,5-diCQA	DPPH	Higher than 3,4-diCQA and 3,5-diCQA in some assays	[3]
3,4,5-triCQA	In vivo (rat paw edema)	Higher anti-inflammatory activity than diCQA isomers	[5][6]

Anti-inflammatory Activity

CQA isomers have demonstrated potent anti-inflammatory effects, primarily by modulating key signaling pathways such as the NF-κB pathway. Dicaffeoylquinic acid isomers, in particular, have been shown to inhibit the production of pro-inflammatory mediators.

Isomer	Cell Line / Model	Target Mediator	Effect	Reference
5-CQA	Mouse primary peritoneal macrophages	Pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6)	Inhibition	[7]
3,5-diCQA	RAW 264.7 macrophages	Nitric Oxide (NO)	Concentration-dependent inhibition (50–250 μ g/mL)	[4]
4,5-diCQA	RAW 264.7 macrophages	NO, PGE2, TNF- α , IL-6	Dose-dependent reduction	[8]
3,4,5-triCQA	In vivo (rat paw edema)	TNF- α , IL-1 β	Significant reduction	[5][6]

Neuroprotective Activity

Several CQA derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, suggesting their potential in the management of neurodegenerative diseases.

Isomer/Derivative	Cell Line	Protective Effect	Reference
3,5-diCQA	SH-SY5Y cells	Protection against A β 1–42 induced toxicity	[9]
3,5-diCQA	PC-12 cells	Neuroprotective effect against amyloid β peptide insult	[10]
Caffeoylquinic acid derivatives	SH-SY5Y cells	Protection against H ₂ O ₂ -induced neurotoxicity	[11]
4,5-di-O-[E]-caffeoylquinic acid	In vivo (retinal ischemia)	Neuroprotective activity	[12][13]

Anticancer Activity

The anticancer potential of CQA isomers is an emerging area of research. Dicafeoylquinic acids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Isomer	Cancer Cell Line	Cell Line Type	IC50 Value	Incubation Time	Reference
Isochlorogenic Acid A (3,5-diCQA)	MDA-MB-231	Triple-Negative Breast Cancer	135.8 μ M	24 hours	[14]
Isochlorogenic Acid A (3,5-diCQA)	4T1	Murine Triple-Negative Breast Cancer	154.9 μ M	24 hours	[14]
Isochlorogenic Acid B (3,4-diCQA)	NCI-H23	Human Lung Adenocarcinoma	20.3 μ M	72 hours	[14]
Isochlorogenic Acid C (4,5-diCQA)	PC-3	Prostate Cancer	Most active among tested analogs	Not specified	[14]

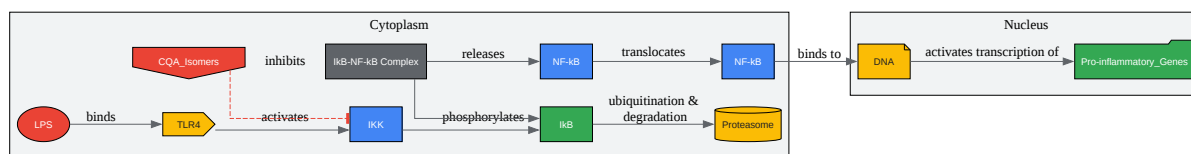
Key Signaling Pathways

The bioactivities of caffeoylquinic acid isomers are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF- κ B) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are central to their anti-inflammatory and antioxidant effects, respectively.

NF- κ B Signaling Pathway in Inflammation

The NF- κ B pathway is a key regulator of the inflammatory response. In resting cells, NF- κ B is held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), I κ B is phosphorylated and degraded,

allowing NF- κ B to move to the nucleus and trigger the expression of pro-inflammatory genes. CQA isomers have been shown to inhibit this process.[15]

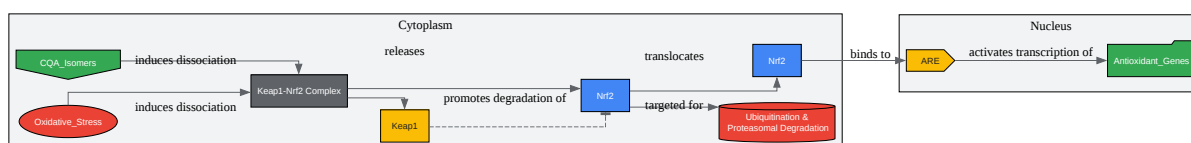


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NF- κ B signaling pathway inhibition by CQA isomers.

Keap1-Nrf2 Signaling Pathway in Antioxidant Response

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like CQA isomers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and cytoprotective enzymes, leading to their expression.[1][16]



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Keap1-Nrf2 pathway activation by CQA isomers.

Experimental Protocols

Detailed methodologies for the key in vitro bioassays cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
- Protocol:
 - Prepare a stock solution of the CQA isomer in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a fresh solution of DPPH in the same solvent.
 - In a 96-well plate or cuvettes, add various concentrations of the CQA isomer solution.
 - Add the DPPH solution to each well/cuvette and mix thoroughly.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
 - A control containing the solvent and DPPH solution is also measured.
 - The percentage of radical scavenging activity is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$.

- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

- Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS^{•+}), a blue-green chromophore. The reduction of ABTS^{•+} is measured by the decrease in its absorbance at 734 nm.
- Protocol:
 - Generate the ABTS^{•+} solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
 - Dilute the ABTS^{•+} solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
 - Add various concentrations of the CQA isomer solution to the diluted ABTS^{•+} solution.
 - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
 - The percentage of inhibition is calculated similarly to the DPPH assay.
 - The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

- Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly

measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

- Protocol:
 - Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
 - Pre-treat the cells with various concentrations of the CQA isomer for a specific duration (e.g., 1-2 hours).
 - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
 - Incubate the cells for a further period (e.g., 24 hours).
 - Collect the cell culture supernatant.
 - Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
 - After a short incubation period, measure the absorbance at a wavelength of around 540 nm.
 - The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
 - The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated cells without treatment.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

- Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

- Protocol:
 - Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.
 - Treat the cells with various concentrations of the CQA isomer for a specified period (e.g., 24, 48, or 72 hours).
 - After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
 - Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
 - Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
 - The percentage of cell viability is calculated relative to untreated control cells.
 - The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The available scientific evidence strongly suggests that caffeoylquinic acid isomers, particularly dicaffeoylquinic acids, are potent bioactive compounds with significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The number and position of the caffeoyl groups on the quinic acid backbone play a crucial role in determining their biological efficacy. While comparative data for **1-caffeoylquinic acid** remains limited, the comprehensive data on its isomers provide a solid foundation for further research and development of these natural compounds for therapeutic applications. Future studies directly comparing the bioactivities of all monocaffeoylquinic acid isomers, including 1-CQA, are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

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